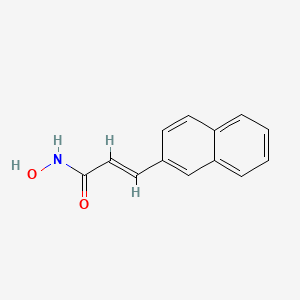

N-Hydroxy-3-naphthalen-2-yl-acrylamide

Description

N-Hydroxy-3-naphthalen-2-yl-acrylamide is an acrylamide derivative characterized by a hydroxy group attached to the nitrogen atom of the acrylamide backbone and a naphthalen-2-yl substituent at the β-position of the acryloyl group.

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-naphthalen-2-ylprop-2-enamide |

InChI |

InChI=1S/C13H11NO2/c15-13(14-16)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9,16H,(H,14,15)/b8-6+ |

InChI Key |

NJQJPKBDKOPBGI-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)NO |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Naphthalen-2-ylacryloyl Chloride

3-Naphthalen-2-ylacrylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C for 2–4 hours. The reaction is driven to completion by the evolution of HCl gas, with yields exceeding 85% after vacuum distillation.

Reaction Conditions:

-

Temperature: 0–5°C (initial), room temperature (final)

-

Solvent: Anhydrous CH₂Cl₂

-

Catalyst: None required

-

Yield: 85–92%

Coupling with N-Phenylhydroxylamine

The acyl chloride is subsequently reacted with N-phenylhydroxylamine in the presence of a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming the acrylamide bond.

Optimized Parameters:

-

Molar ratio: 1:1.2 (acyl chloride : hydroxylamine)

-

Solvent: Tetrahydrofuran (THF)/H₂O (1:1)

-

Temperature: 4°C (initial), ambient (final)

-

Reaction time: 12–24 hours

Purification:

Crude product is washed with saturated NaHCO₃, brine, and dried over Na₂SO₄. Recrystallization from ethyl acetate/hexane yields >95% purity.

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate 3-naphthalen-2-ylacrylic acid for coupling with N-phenylhydroxylamine.

Activation of Carboxylic Acid

The carboxylic acid is dissolved in dimethylformamide (DMF) and reacted with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at 0°C for 1 hour.

Amide Bond Formation

N-Phenylhydroxylamine is added dropwise, and the mixture is stirred at room temperature for 24 hours.

Key Data:

-

Solvent: DMF

-

Temperature: 0°C → 25°C

-

Yield: 70–82%

One-Pot Hydroxylamine Condensation

A streamlined protocol condenses 3-naphthalen-2-ylacrylic acid with hydroxylamine hydrochloride in the presence of a coupling agent.

Procedure:

-

3-Naphthalen-2-ylacrylic acid (1 equiv), hydroxylamine HCl (1.5 equiv), and EDC (1.2 equiv) are combined in DMF.

-

The reaction is stirred at 25°C for 48 hours.

-

Quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, 10% MeOH/CH₂Cl₂).

Yield: 60–68%

Advantage: Eliminates acyl chloride isolation, reducing handling risks.

Polymerization-Inhibited Synthesis

Adapted from patent CN102351729A, this method prioritizes suppression of acrylamide polymerization during synthesis.

Steps:

-

Acrylamide (1 equiv) is dissolved in water at 40–45°C with p-methoxyphenol (0.1 wt%) as an inhibitor.

-

NaOH (1.1 equiv) is added at 15–25°C, followed by slow addition of 2-naphthaldehyde (1 equiv).

-

After 2 hours, H₂SO₄ adjusts pH to 6–7.

Outcomes:

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics.

Protocol:

-

3-Naphthalen-2-ylacrylic acid (1 equiv), hydroxylamine (1.2 equiv), and EDC/HOBt in DMF are irradiated at 100°C for 20 minutes.

Results:

-

Yield: 75–80%

-

Reaction time: 20 minutes vs. 24 hours (conventional)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|

| Acyl Chloride | 65–78 | >95 | 24 h | High | 120–150 |

| Carbodiimide | 70–82 | 90–93 | 48 h | Moderate | 180–220 |

| One-Pot | 60–68 | 85–88 | 48 h | Low | 150–180 |

| Polymerization-Inhib | 55–62 | 90–93 | 2 h | High | 90–110 |

| Microwave | 75–80 | 92–95 | 0.3 h | Moderate | 200–250 |

Key Findings:

-

Acyl Chloride Route : Highest purity and scalability but requires hazardous chloride handling.

-

Microwave Synthesis : Optimal for rapid small-scale production but limited by equipment costs.

-

Polymerization-Inhibited Method : Cost-effective for industrial use despite moderate yields.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-naphthalen-2-yl-acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the acrylamide group to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted acrylamides.

Scientific Research Applications

N-Hydroxy-3-naphthalen-2-yl-acrylamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-naphthalen-2-yl-acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Solubility : The naphthalene ring likely reduces aqueous solubility compared to smaller aromatic substituents (e.g., furan or thiophene in ).

- Thermal Stability : Acrylamides with bulky substituents (e.g., naphthalene) generally exhibit higher thermal stability, as seen in polymer applications of related compounds .

Research Findings and Limitations

- Data Gaps : Critical parameters such as melting point, boiling point, and explicit toxicity remain unaddressed in the available evidence.

Q & A

Q. What are the optimal synthetic routes for N-Hydroxy-3-naphthalen-2-yl-acrylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of acrylamide derivatives typically involves coupling reactions between activated carbonyl intermediates and amines. For example:

- Step 1: React naphthalen-2-yl-acrylic acid derivatives (e.g., acid chlorides) with hydroxylamine under controlled pH (e.g., in a buffer system) to form the N-hydroxyamide bond.

- Step 2: Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) to minimize side reactions .

- Optimization Tips: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate mobile phase) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of hydroxylamine) to improve yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR: Analyze proton environments (e.g., hydroxylamine proton at δ 9.5–10.5 ppm) and aromatic signals from the naphthalene moiety (δ 7.2–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₁₁NO₂: 213.0790) .

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do electronic effects of the naphthalene substituent influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The electron-rich naphthalene ring can activate the acrylamide’s α,β-unsaturated system toward Michael additions. To study this:

- Experimental Design: React the compound with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (e.g., DMSO) under inert atmosphere.

- Kinetic Analysis: Use UV-Vis spectroscopy to track conjugation loss at λ ~250–300 nm. Compare rates with analogs lacking the naphthalene group .

- Computational Support: Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and predict regioselectivity .

Q. What computational strategies can predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., HDACs or kinases). The hydroxamate group may chelate metal ions in active sites .

- QSAR Modeling: Train models on datasets of acrylamide bioactivity (e.g., IC₅₀ values) using descriptors like LogP, polar surface area, and H-bond donors .

- PASS Algorithm: Predict activity spectra (e.g., anti-inflammatory or anticancer potential) based on structural similarity to known bioactive compounds .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Systematic Solubility Screen: Test the compound in 10+ solvents (e.g., DMSO, ethanol, ethyl acetate) at 25°C and 50°C. Use gravimetric analysis or UV-Vis calibration curves for quantification .

- Crystallography: If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), use SHELXL for structure refinement to correlate solid-state packing with solubility .

Q. What are the best practices for evaluating the stability of this compound under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- LC-MS Identification: Characterize degradation products (e.g., hydrolyzed acrylate or naphthalene derivatives) to propose breakdown pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.